Germylene, dimethyl-
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Overview
Description
Germylene, dimethyl- is a compound belonging to the class of germanium (II) compounds, specifically germylenes. These compounds are analogs of carbenes but are heavier and have a singlet ground state. Germylene, dimethyl- has the general formula (CH₃)₂Ge and is known for its high reactivity due to the presence of a vacant p-orbital .
Synthetic Routes and Reaction Conditions:
Reduction of Dibromogermanes: One common method involves the reduction of dibromogermanes using reducing agents such as lithium naphthalene or potassium graphite.
Photolysis of Strained Cyclogermanes: Another method includes the photolysis of strained cyclogermanes or germanium (IV) species.
Substitution of Dihalo Germanium (II) Precursors: This method involves substituting a dihalo germanium (II) precursor with nucleophiles like organometallic reagents.
Industrial Production Methods: Industrial production methods for germylene, dimethyl- are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Types of Reactions:
Oxidation: Germylene, dimethyl- can undergo oxidation reactions, forming germanium (IV) compounds.
Reduction: It can be reduced to form various germanium (II) species.
Substitution: Germylene, dimethyl- can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Organometallic reagents are commonly used for substitution reactions.
Major Products:
Oxidation: Germanium (IV) compounds.
Reduction: Germanium (II) species.
Substitution: Various substituted germanium compounds.
Scientific Research Applications
Germylene, dimethyl- has several applications in scientific research:
Chemistry: It is used in the synthesis of organogermanium compounds and as a reagent in various organic reactions.
Biology: Research is ongoing into its potential biological applications, although it is less common compared to its use in chemistry.
Mechanism of Action
The mechanism of action of germylene, dimethyl- involves its high reactivity due to the vacant p-orbital. This allows it to participate in various chemical reactions, including insertion into carbon-halide bonds. The insertion mechanism is typically a two-step process involving radical abstraction and recombination .
Comparison with Similar Compounds
Silylenes: These are silicon analogs of carbenes and share some reactivity patterns with germylenes.
Stannylenes: These are tin analogs of carbenes and are also similar in reactivity to germylenes.
Uniqueness: Germylene, dimethyl- is unique due to its high reactivity and the ability to form stable compounds under specific conditions. Its singlet ground state and the presence of a vacant p-orbital make it distinct from other similar compounds .
Properties
CAS No. |
74963-95-4 |
---|---|
Molecular Formula |
C2H6Ge |
Molecular Weight |
102.70 g/mol |
InChI |
InChI=1S/C2H6Ge/c1-3-2/h1-2H3 |
InChI Key |
QAIUTSJMFUOGED-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]C |
Origin of Product |
United States |
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